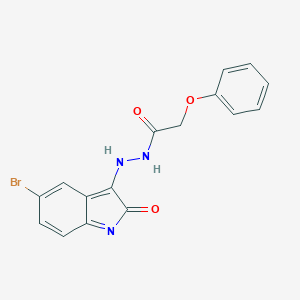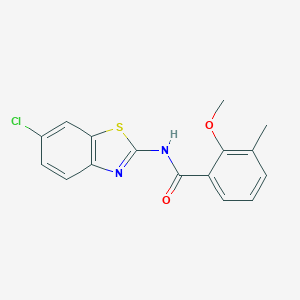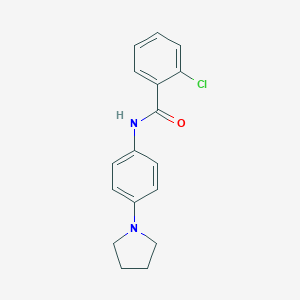
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide, also known as BPIH, is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. BPIH is a hydrazide derivative of indole-2-carboxylic acid and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
作用机制
The exact mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide is not well understood. However, studies have suggested that N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide may exert its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating the anti-apoptotic protein Bcl-2. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has been found to inhibit the growth of various bacterial strains, including S. aureus and E. coli.
实验室实验的优点和局限性
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide is also stable under normal laboratory conditions and has a long shelf life. However, N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for the study of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide. One potential direction is to investigate the pharmacokinetic properties of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide in vivo, including its absorption, distribution, metabolism, and excretion. Another direction is to explore the potential use of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide and to identify its molecular targets.
合成方法
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide involves the reaction of 5-bromo-2-oxindole-3-acetic acid with phenoxyacetic hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 5-bromo-2-oxindole-3-acetic acid and the hydrazide group of phenoxyacetic hydrazide, resulting in the formation of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide.
科学研究应用
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has been extensively studied for its potential biological applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has been shown to exhibit anti-microbial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
分子式 |
C16H12BrN3O3 |
|---|---|
分子量 |
374.19 g/mol |
IUPAC 名称 |
N//'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-6-7-13-12(8-10)15(16(22)18-13)20-19-14(21)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H,18,20,22) |
InChI 键 |
DYTHXROEIDTTPT-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246030.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)


![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)
